2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Description
2-[2-(3-Methoxyphenyl)ethyl]benzoic acid (CAS: 17910-71-3) is a benzoic acid derivative featuring a 3-methoxyphenethyl group attached to the ortho position of the carboxylic acid moiety. This compound is of interest due to its structural similarity to pharmacologically active molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and xanthone derivatives . Its molecular formula is C₁₆H₁₆O₃ (MW: 256.30), and it is synthesized via aromatic substitution or ester hydrolysis routes .
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16(17)18/h2-8,11H,9-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAQJSPEJNXRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440425 | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-71-3 | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methoxyphenyl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[2-(3-hydroxyphenyl)ethyl]benzoic acid.
Reduction: Formation of 2-[2-(3-methoxyphenyl)ethyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2-[2-(3-methoxyphenyl)ethyl]benzoic acid has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In vitro studies have shown promising results in reducing inflammation markers in cell cultures .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells. For example, related compounds have demonstrated significant inhibition of cancer cell proliferation in vitro, with some showing IC50 values below 20 µM . Further research is necessary to elucidate the specific mechanisms involved.
- Enzyme Inhibition : The compound has been explored as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of polyketide synthase, which is relevant in the context of tuberculosis treatment .
2. Material Science
The unique chemical structure of this compound allows it to be utilized in materials science:
- Polymer Synthesis : It serves as a building block for synthesizing polymers with specific properties. The incorporation of this compound into polymer matrices can enhance material performance, such as thermal stability and mechanical strength.
- Coatings and Adhesives : The compound's ability to form strong intermolecular interactions makes it suitable for developing advanced coatings and adhesives that require durability and resistance to environmental degradation.
Cosmetic Applications
The cosmetic industry has also recognized the potential of this compound:
- Skin Care Formulations : Due to its anti-inflammatory properties, this compound can be included in formulations aimed at reducing skin irritation and promoting skin health. Its effectiveness in modulating inflammatory responses makes it a valuable ingredient in dermatological products .
- Stabilizing Agent : In cosmetic formulations, it can act as a stabilizer for emulsions, enhancing the shelf life and stability of products.
In Vitro Studies
Recent studies have focused on assessing the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting that modifications to the methoxy group could enhance biological activity .
In Vivo Models
Animal studies have evaluated the anti-inflammatory effects of this compound. Results showed significant reductions in paw swelling and inflammatory markers when administered at concentrations around 50 mg/kg. These findings support its potential therapeutic role in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzoic acid moiety can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural Isomers: Positional Methoxy Variants
The position of the methoxy group on the phenyl ring significantly impacts physicochemical and biological properties. Key isomers include:
Key Differences :
- Meta-substituted (target compound): The 3-methoxy group offers moderate electron-donating effects, influencing acidity (pKa ≈ 4.2) and interactions with enzymes like cyclooxygenase (COX) .
Functional Group Modifications
Hydroxyl Group Addition: 2-[1-Hydroxy-2-(3-Methoxyphenyl)ethyl]benzoic Acid
- Structure : Features an additional hydroxyl group on the ethyl chain (C₁₆H₁₆O₄; MW: 272.29) .
- Impact : The hydroxyl group increases hydrogen-bonding capacity, improving aqueous solubility (logP ≈ 1.8 vs. 3.2 for the parent compound) but reducing blood-brain barrier permeability .
Chloromethyl Substitution: 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid
- Structure: Chloromethyl group enhances electrophilicity (CAS: Not specified; MW: 304.71) .
- Pharmacology : Demonstrates anti-inflammatory activity in LPS-induced rat models (IC₅₀: 12 μM for COX-2 inhibition) but higher toxicity (LD₅₀: 150 mg/kg) compared to methoxy derivatives .
Natural Derivatives
- 2-Hydroxy-4-(β-D-glucopyranosyloxy)-6-[2-(4-hydroxyphenyl)ethyl]-benzoic Acid: Isolated from Hydrangea macrophylla, this glycosylated derivative (C₂₁H₂₄O₁₀; MW: 436.41) shows improved bioavailability due to the sugar moiety but reduced anti-inflammatory potency (IC₅₀: 45 μM) .
Pharmacological Potential
Biological Activity
2-[2-(3-Methoxyphenyl)ethyl]benzoic acid, a compound with the molecular formula and a molecular weight of 256.3 g/mol, has garnered attention in various biological research contexts. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a benzoic acid core substituted with a 3-methoxyphenyl ethyl group. The methoxy group is known to influence the compound's lipophilicity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives have shown activity against Mycobacterium tuberculosis by inhibiting polyketide synthase 13 (Pks13), a crucial enzyme in mycolic acid synthesis, which is vital for the bacterium's survival .
- Table 1: Inhibitory Activity Against Pks13
Anti-inflammatory Effects
In vitro studies have indicated that related compounds exhibit anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in macrophages. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Research has also explored the anticancer effects of similar benzoic acid derivatives. For example, certain analogs have demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction via the mitochondrial pathway .
- Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis | |
| HT-29 (Colon) | 7.5 | Mitochondrial pathway |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Its structural similarity to substrates allows it to inhibit key enzymes involved in pathogenic processes.
- Modulation of Signaling Pathways : It can influence signaling pathways related to inflammation and cell survival.
- Interaction with Membrane Receptors : The compound may interact with various receptors, leading to altered cellular responses.
Case Study 1: Antimycobacterial Screening
A recent study screened a library of compounds for activity against M. tuberculosis, identifying several promising candidates based on their ability to inhibit Pks13 effectively. Among these, compounds resembling this compound showed significant potency, suggesting further development as potential anti-TB agents .
Case Study 2: Cancer Therapeutics
In another study focusing on breast cancer, derivatives of this compound were tested for their cytotoxic effects on MCF-7 cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, providing a basis for further exploration in cancer therapy .
Q & A
Basic: What are the standard synthetic routes for preparing 2-[2-(3-methoxyphenyl)ethyl]benzoic acid?
Methodological Answer:
A two-step synthesis protocol is commonly employed for structurally analogous benzoic acid derivatives. First, a condensation reaction between a substituted benzaldehyde and an aniline derivative is performed in acidic media (e.g., aqueous H₂SO₄ or methanesulfonic acid). Second, the intermediate undergoes cyclization or oxidation to yield the final benzoic acid. For example, adjusting pH during isolation (e.g., pH 3.6–4.6) can optimize purity . Reaction conditions such as temperature, solvent polarity, and catalyst choice should be systematically varied to maximize yield.
Basic: How is purity assessed during synthesis and isolation?
Methodological Answer:
Purity is evaluated using thin-layer chromatography (TLC) to monitor reaction progress and isolate intermediates. For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection (e.g., 98% purity threshold) is recommended . Melting point determination (e.g., 69–70°C for related methoxyphenyl compounds) provides additional validation . Advanced techniques like NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .
Advanced: How can reaction conditions be optimized to address low yields in the synthesis of substituted benzoic acids?
Methodological Answer:
Low yields often arise from incomplete condensation or side reactions. Strategies include:
- pH modulation : Adjusting acidic conditions (e.g., H₂SO₄ vs. HCl) to stabilize intermediates .
- Catalyst screening : Testing urea or other Brønsted acids to enhance reaction efficiency .
- Temperature control : Gradual heating (e.g., 50–80°C) to avoid decomposition of thermally sensitive intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic precursors .
Advanced: How to resolve contradictions in spectroscopic data for structurally complex benzoic acid derivatives?
Methodological Answer:
Discrepancies in NMR or MS data can arise from tautomerism, rotational isomers, or impurities. Mitigation steps:
- 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations and detect conformational flexibility .
- High-resolution MS (HRMS) to distinguish between isobaric species .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for polymorphic forms .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
- First aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .
- Storage : Store in airtight containers away from heat and light. Monitor for decomposition using TLC .
Advanced: How can researchers evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Screen against targets like cyclooxygenase (COX) or cytochrome P450 using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., for G-protein-coupled receptors) quantify affinity .
- In vitro cytotoxicity : MTT or resazurin assays in cancer cell lines to assess therapeutic potential .
- ADME profiling : Use Caco-2 cell monolayers to predict intestinal absorption and metabolic stability .
Advanced: How to address challenges in isolating pure fractions during chromatographic purification?
Methodological Answer:
- Gradient elution : Optimize mobile phase composition (e.g., hexane/ethyl acetate gradients) to resolve closely eluting peaks .
- pH-sensitive columns : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) modifiers for acidic analytes .
- Preparative HPLC : Scale-up purification with fraction collectors, validated by analytical HPLC .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and ether (1250 cm⁻¹) functionalities .
- UV-Vis : Monitor conjugation effects (λmax ~250–300 nm) for quality control .
Advanced: How can computational methods aid in predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular docking : Predict binding modes to biological targets using AutoDock or Schrödinger .
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces (e.g., Gaussian 09) .
- LogP prediction : Use software like ChemAxon to estimate lipophilicity for drug-likeness assessment .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
